molecular formula C7H6O5-2 B1261027 2-Oxohept-4-ene-1,7-dioate

2-Oxohept-4-ene-1,7-dioate

Número de catálogo: B1261027
Peso molecular: 170.12 g/mol
Clave InChI: ICGKEQXHPZUYSF-OWOJBTEDSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Oxohept-4-ene-1,7-dioate is a key metabolic intermediate in the bacterial degradation pathway of aromatic compounds, such as 4-hydroxyphenylacetate and homoprotocatechuate, in Escherichia coli C . Its primary research value lies in its role as the specific substrate for the magnesium-dependent enzyme 2-oxo-hept-4-ene-1,7-dioate hydratase (HpcG) . In this well-characterized reaction, HpcG catalyzes the hydration of (4Z)-2-oxohept-4-enedioate, leading to the formation of (4S)-4-hydroxy-2-oxoheptanedioate . Studying this compound and its transformation is crucial for elucidating the mechanism of enzymatic hydration and ketonization steps . Furthermore, this compound is integral to the homoprotocatechuate degradation module, connecting its metabolism to central pathways like tyrosine metabolism and the broader degradation of aromatic environmental compounds . Researchers utilize this compound to investigate microbial metabolism in diverse environments and for the biochemical characterization of enzymes within specialized catabolic operons . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H6O5-2

Peso molecular

170.12 g/mol

Nombre IUPAC

(E)-6-oxohept-3-enedioate

InChI

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/p-2/b2-1+

Clave InChI

ICGKEQXHPZUYSF-OWOJBTEDSA-L

SMILES isomérico

C(/C=C/CC(=O)[O-])C(=O)C(=O)[O-]

SMILES canónico

C(C=CCC(=O)[O-])C(=O)C(=O)[O-]

Origen del producto

United States

Enzymology of 2 Oxohept 4 Ene 1,7 Dioate Hydratase Hpcg

Catalytic Function and Reaction Stoichiometry

2-Oxohept-4-ene-1,7-dioate hydratase (HpcG) is an enzyme that plays a crucial role in the metabolic pathway for 4-hydroxyphenylacetate (B1229458) degradation in organisms like Escherichia coli. qmul.ac.uk Its primary function is the hydration of a carbon-carbon double bond.

The catalytic activity of HpcG involves the addition of a water molecule to its substrate, (4Z)-2-oxohept-4-enedioate. This hydration reaction results in the formation of (4S)-4-hydroxy-2-oxoheptanedioate. qmul.ac.ukuniprot.org The reaction is stereospecific, producing the (4S) enantiomer of the product.

The stoichiometry of this enzymatic reaction is a 1:1 conversion of the substrate and water to the product, as illustrated in the following equation:

(4Z)-2-oxohept-4-enedioate + H₂O ⇌ (4S)-4-hydroxy-2-oxoheptanedioate qmul.ac.uk

Reactant/ProductMolecular FormulaRole in Reaction
(4Z)-2-Oxohept-4-enedioateC₇H₆O₆²⁻Substrate
WaterH₂OReactant
(4S)-4-Hydroxy-2-oxoheptanedioateC₇H₈O₆²⁻Product

Mechanistic Investigations of HpcG

Detailed mechanistic studies have provided significant insights into the catalytic cycle of HpcG, revealing a multi-step process that includes ketonization, Michael addition of water, and the involvement of a metal cofactor.

Evidence from stereochemical and isotopic labeling studies suggests that the hydration reaction catalyzed by HpcG involves an enzyme-catalyzed ketonization step. qmul.ac.uk This implies the formation of an enol or enolate intermediate which is then protonated to form the keto product. The enzyme provides a specific environment that facilitates this tautomerization, ensuring the correct stereochemical outcome.

The addition of water to the double bond of (4Z)-2-oxohept-4-enedioate proceeds via a Michael addition mechanism. In this type of reaction, a nucleophile—in this case, a water molecule activated by the enzyme—attacks the β-carbon of the α,β-unsaturated carbonyl compound. This is a key step in the formation of the hydrated product. The enzyme's active site is structured to facilitate this nucleophilic attack and the subsequent protonation steps, leading to the final product.

The catalytic activity of HpcG is dependent on the presence of a divalent metal cofactor, specifically Magnesium (Mg²⁺). qmul.ac.uk The Mg²⁺ ion is believed to play a crucial role in the catalytic mechanism. It may function to properly orient the substrate in the active site, activate a water molecule to make it a more potent nucleophile, or stabilize the negative charge that develops on the enolate intermediate during the reaction. The requirement of Mg²⁺ for the activity of HpcG highlights the importance of metal cofactors in enzymatic catalysis. qmul.ac.uk

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing detailed mechanistic and stereochemical information. wikipedia.orgslideshare.net Studies on HpcG using isotopes of hydrogen (deuterium) and oxygen have been instrumental in elucidating the reaction mechanism. qmul.ac.uk

These studies have confirmed that the hydration reaction involves the anti-addition of a water molecule to the double bond of the substrate. This means that the hydrogen and hydroxyl group from water are added to opposite faces of the C=C double bond. The specific stereochemistry of the product, (4S)-4-hydroxy-2-oxoheptanedioate, is a direct consequence of the enzyme's three-dimensional structure and the precise positioning of the substrate and catalytic residues in the active site.

Study TypeFindingImplication
Deuterium (B1214612) LabelingIncorporation of deuterium from D₂O into the product.Confirms water as the source of the added hydrogen and hydroxyl group.
Stereochemical AnalysisFormation of the specific (4S) enantiomer.Demonstrates the high degree of stereocontrol exerted by the enzyme.

Isotopic Labeling Studies and Stereochemical Consequences

Deuteron (B1233211) Incorporation at C-3 and C-5 Positions

Isotopic labeling experiments performed in deuterium oxide (²H₂O) provide significant insight into the HpcG mechanism. When the hydration reaction is carried out in this solvent, the enzyme catalyzes the stereospecific incorporation of a solvent deuteron at both the C-3 and C-5 positions of the product, 2-oxo-4-hydroxy-hepta-1,7-dioate. This dual incorporation is a hallmark of an enzyme-catalyzed process and supports a mechanism that involves isomerization of the substrate.

Proton Exchange Processes

Further evidence for the proposed enzymatic mechanism comes from proton exchange studies. HpcG has been shown to accelerate the exchange of the C-3 proton of the alternate substrate, 2-oxo-1,7-heptadioate, with solvent deuterons. This observation is consistent with a mechanism involving the formation of an enolate intermediate, facilitating the exchange of protons at the C-3 position.

One-Base versus Two-Base Mechanism Hypotheses

The collective findings from isotopic and stereochemical studies are consistent with a mechanism where HpcG first catalyzes the isomerization of this compound to its α,β-unsaturated ketone isomer. This is followed by a Michael addition of water to form the final product. However, it has not yet been definitively determined whether this catalytic sequence proceeds through a one-base or a two-base mechanism. Structural studies of HpcG with bound inhibitors suggest that separate functional groups are involved in the isomerization and subsequent hydration steps.

Enzyme Kinetics and Substrate Specificity

Kinetic analyses have been performed to characterize the efficiency and substrate preference of this compound hydratase.

Kinetic Parameters for this compound

Detailed kinetic studies have been conducted to determine the enzyme's efficiency in processing its primary substrate, this compound. While specific values for Kₘ and kcat are not detailed in readily available literature abstracts, the enzyme demonstrates proficient catalytic activity.

Processing of Alternate Substrates, e.g., 2-Hydroxy-2,4-heptadiene-1,7-dioate

HpcG is also capable of processing the alternate substrate 2-hydroxy-2,4-heptadiene-1,7-dioate. Kinetic studies have demonstrated that the enzyme converts this alternate substrate to the final product with a facility that is comparable to its primary substrate. This indicates a degree of flexibility in the enzyme's active site.

Table 1: Substrate Processing by HpcG
SubstrateRelative Processing FacilityKinetic Parameters (Kₘ, kcat)
This compoundStandardSpecific values not available in cited literature.
2-Hydroxy-2,4-heptadiene-1,7-dioateComparable to primary substrateSpecific values not available in cited literature.

Enzyme Classification and Nomenclature (EC 4.2.1.163)

This compound hydratase is officially classified and named according to the standards set by the International Union of Biochemistry and Molecular Biology (IUBMB).

Molecular and Structural Biology of 2 Oxohept 4 Ene 1,7 Dioate Hydratase

Gene Cloning and Expression of hpcG

The heterologous expression of the hpcG gene has been instrumental in producing sufficient quantities of the enzyme for detailed biochemical and structural analysis.

The hpcG gene from Escherichia coli C has been successfully cloned and overexpressed to facilitate its purification and characterization. A common strategy involves the use of the high-expression plasmid pET26b to introduce the gene into the E. coli strain BL21(DE3) researchgate.nettandfonline.com. This particular host strain is widely used for protein expression because it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.

The pET vector system, into which hpcG is cloned, contains a T7 promoter upstream of the multiple cloning site. Induction of protein expression is typically achieved by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). IPTG derepresses the lac promoter, leading to the synthesis of T7 RNA polymerase, which in turn transcribes the hpcG gene at a high level. This system allows for tight regulation and high-yield production of the recombinant HpcG protein.

The hpcG gene is part of the homoprotocatechuate (hpc) degradative operon in Escherichia coli C. The genes within this cluster are responsible for the catabolism of homoprotocatechuate to intermediates of the Krebs cycle nih.gov. Research has shown that the structural genes of the hpc pathway are transcribed in a single direction nih.gov.

The established order of the genes in this operon is hpcR-hpcE-hpcC-hpcB-hpcD-hpcG-hpcH nih.gov. The expression of the structural genes, including hpcG, is under the control of a promoter located upstream of the first structural gene, hpcE. The expression of this operon is negatively regulated by the Hpc repressor protein, which is encoded by the hpcR gene situated upstream of the structural genes nih.gov.

Furthermore, a sequence similar to a catabolite activator protein (CAP) binding site has been identified in the region between hpcR and hpcE, suggesting that the operon may also be subject to catabolite repression nih.gov. This would provide a mechanism for the cell to prioritize the use of more favorable carbon sources when available.

As hpcG is part of a polycistronic mRNA, its translation is likely coupled to the translation of the upstream genes in the operon. In prokaryotes, the translation of downstream genes in an operon can be influenced by the translation of upstream genes. This can occur through mechanisms such as translational coupling, where the ribosome that terminates translation of one cistron can reinitiate translation at a nearby downstream start codon. The structure of the polycistronic mRNA itself can also play a role in regulating the translation efficiency of individual cistrons pnas.orgresearchgate.net.

Protein Purification Strategies

The purification of 2-Oxohept-4-ene-1,7-dioate hydratase (HpcG) to a high degree of homogeneity is a prerequisite for its structural and functional characterization. A multi-step purification protocol has been successfully employed to achieve over 95% purity of the enzyme from an E. coli BL21(DE3) overexpression system researchgate.nettandfonline.com.

While the specific details of the three-step purification process for HpcG are not fully elaborated in the available literature, a standard approach for purifying a recombinant protein like HpcG would typically involve a combination of chromatographic techniques that separate proteins based on different physicochemical properties. A common and effective strategy often includes:

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge at a specific pH. Depending on the isoelectric point (pI) of HpcG and the buffer pH, either anion-exchange (binding of negatively charged proteins) or cation-exchange (binding of positively charged proteins) chromatography would be used as an initial capture or intermediate purification step.

Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their surface hydrophobicity. Proteins are bound to the column at high salt concentrations and eluted by decreasing the salt concentration. This step is effective at removing impurities that have different hydrophobic properties than the target protein.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is often used as a final "polishing" step. It separates proteins based on their size (hydrodynamic radius). Larger molecules elute first, while smaller molecules are retarded by the porous beads of the chromatography matrix. This step is crucial for removing any remaining protein contaminants as well as aggregated forms of HpcG.

The successful purification to >95% purity indicates that a combination of such techniques, optimized for the specific properties of HpcG, was employed.

Structural Characterization of HpcG

The three-dimensional structure of HpcG provides invaluable insights into its catalytic mechanism and substrate specificity.

The crystal structure of this compound hydratase from Escherichia coli in its apo form (without any bound ligand or cofactor) has been determined by X-ray diffraction and is available in the Protein Data Bank under the accession code 2eb4 nih.govpnas.org. The structure was solved to a resolution of 1.60 Å, which provides a high level of detail of the atomic arrangement within the protein pnas.org.

Crystals of apo-HpcG were grown using the hanging-drop vapor-diffusion method researchgate.nettandfonline.com. The crystallization solution contained polyethylene (B3416737) glycol 20,000 as a precipitant researchgate.nettandfonline.com. The crystals belong to the tetragonal space group P4₁2₁2 or P4₃2₁2, with unit-cell parameters a = 136 Å, b = 136 Å, and c = 192 Å researchgate.nettandfonline.com.

Crystallographic Data for Apo-HpcG (PDB: 2eb4)
ParameterValue
PDB ID2eb4
MethodX-RAY DIFFRACTION
Resolution1.60 Å
R-Value Work0.206
R-Value Free0.229
Space GroupP 41 21 2
Unit Cell a136.00 Å
Unit Cell b136.00 Å
Unit Cell c192.00 Å

The analysis of the crystal structure of HpcG (PDB: 2eb4) reveals that the enzyme assembles into a complex quaternary structure. The biological assembly is a homodecamer, meaning it is composed of ten identical HpcG protein subunits pnas.org. This oligomeric state is designated as A10 in the PDB entry pnas.org.

The total molecular weight of the homodecameric HpcG complex is approximately 149.39 kDa pnas.org. The arrangement of the ten subunits is characterized by D5 dihedral symmetry pnas.org. This highly ordered and symmetrical arrangement is likely crucial for the stability and catalytic activity of the enzyme. The formation of such a large oligomeric complex is a significant structural feature of HpcG.

Quaternary Structure of HpcG (PDB: 2eb4)
ParameterDescription
Oligomerization StateHomo 10-mer (Homodecamer)
StoichiometryA10
Global SymmetryDihedral (D5)
Total Structure Weight149.39 kDa

Active Site Architecture and Ligand Binding

The active site of this compound hydratase, also known as HpcG, is a meticulously organized environment tailored for the specific binding of its substrate and the facilitation of a complex hydration reaction. The architecture is characterized by a deep pocket at the core of the enzyme, housing a crucial divalent metal ion, typically Magnesium (Mg²⁺), which is indispensable for catalysis.

High-resolution crystal structures of HpcG from Escherichia coli have provided significant insights into its active site. The Mg²⁺ ion is coordinated by a triad (B1167595) of conserved amino acid residues. This coordination is essential for stabilizing the active site and plays a direct role in the catalytic mechanism.

Binding of the substrate, this compound, or competitive inhibitors like oxalate (B1200264), occurs within this pocket. The substrate is positioned through a network of interactions with surrounding amino acid residues. These interactions are critical for orienting the substrate correctly for the subsequent chemical transformations. Modeling studies based on the crystal structure with the bound inhibitor oxalate suggest that the dicarboxylate substrate fits snugly into the active site, with its carboxyl groups forming key electrostatic interactions with positively charged or polar residues, thereby anchoring it in place.

A key feature of the active site is the presence of specific residues that are proposed to act as general acids or bases during catalysis. These residues are positioned to interact with the substrate and a water molecule, facilitating the hydration of the carbon-carbon double bond. The binding of the ligand induces subtle but significant rearrangements of the active site residues, creating an environment that is primed for catalysis.

Interactive Data Table: Key Residues in the Active Site of this compound Hydratase (HpcG)

ResidueRole in Active SiteInteraction Type
Mg²⁺ Ion Essential cofactor for catalysisCoordination
Conserved Residues Coordination of the Mg²⁺ ionIonic
Polar/Charged Residues Anchoring of the dicarboxylate substrateElectrostatic/Hydrogen Bonding
Catalytic Residues General acid/base catalysisProton Transfer

Conformational Dynamics and Catalysis

The catalytic mechanism of this compound hydratase is a sophisticated process that involves distinct isomerization and hydration steps, facilitated by the dynamic nature of the enzyme's active site. The enzyme catalyzes the hydration of a carbon-carbon double bond, a reaction that is challenging without enzymatic assistance.

It is proposed that the reaction does not proceed through a direct attack of water on the double bond. Instead, the enzyme is believed to first catalyze the isomerization of the substrate, this compound, into an enol tautomer. This tautomerization creates a pair of conjugated double bonds, which activates the molecule for the subsequent nucleophilic attack by a water molecule in a Michael addition-type reaction.

Stereochemical and isotopic labeling studies have provided evidence for an enzyme-catalyzed ketonization step, further supporting this complex catalytic pathway. The crystal structure of HpcG with a bound inhibitor has allowed for detailed modeling of the substrate in the active site. This modeling suggests that the attacking water molecule is not directly coordinated to the Mg²⁺ ion, a departure from some previously proposed mechanisms for similar enzymes.

The conformational dynamics of the active site are crucial for this multi-step reaction. Upon substrate binding, the active site residues are thought to undergo subtle conformational adjustments to optimally position the substrate for the initial isomerization. Following this, the enzyme facilitates the approach and activation of a water molecule for the hydration step. The model suggests that separate groups of residues are involved in the isomerization and hydration phases of the reaction, highlighting a division of labor within the active site. This dynamic process ensures that geometrically strained intermediates are avoided, allowing the reaction to proceed efficiently.

Evolutionary Relationships and Protein Superfamilies

Membership in the Fumarylacetoacetase Hydrolase (FAH) Family

The FAH superfamily is comprised of enzymes that catalyze a variety of chemical reactions, including carbon-carbon bond cleavage, decarboxylation, and isomerization, in addition to hydration. These enzymes are found across all domains of life and are involved in various metabolic pathways, most notably the degradation of aromatic compounds.

The unifying feature of the FAH superfamily is the conserved structural domain that houses the active site. While the specific reactions catalyzed by different members of the family can vary, they often share a common mechanistic theme, frequently involving a divalent metal cofactor and a similar cast of catalytic residues. The evolutionary relationship of this compound hydratase to other members of the FAH family suggests a process of divergent evolution, where a common ancestral protein has evolved to acquire new substrate specificities and catalytic functions.

Comparative Structural Analysis with Related Hydrolases and Isomerases

A comparative analysis of the structure of this compound hydratase (HpcG) with other members of the FAH superfamily reveals both conserved features and key differences that account for their distinct catalytic activities.

Fumarylacetoacetate Hydrolase (FAH): The namesake of the superfamily, FAH, catalyzes the hydrolysis of a carbon-carbon bond in fumarylacetoacetate. While sharing the core FAH fold with HpcG, the active site of FAH is tailored for its specific substrate and hydrolytic reaction. The metal ion in FAH plays a crucial role in activating the substrate for cleavage.

This comparative analysis underscores the evolutionary plasticity of the FAH scaffold, which has been adapted to perform a wide range of chemical transformations on various substrates.

Interactive Data Table: Comparison of Enzymes in the Fumarylacetoacetase Hydrolase (FAH) Superfamily

EnzymeAbbreviationPrimary FunctionMetal CofactorKey Mechanistic Feature
This compound HydrataseHpcGHydrationMg²⁺Isomerization to an enol intermediate prior to hydration
Fumarylacetoacetate HydrolaseFAHC-C Bond HydrolysisDivalent Cation (e.g., Ca²⁺, Mg²⁺)Activation of substrate for hydrolytic cleavage
2-Oxopent-4-enoate HydrataseMhpDHydrationDivalent CationHydration of a carbon-carbon double bond
5-carboxymethyl-2-hydroxymuconate delta-isomeraseCHM isomeraseIsomerizationDivalent CationCatalyzes the conversion to an oxo-enedioate

Metabolic Pathways Involving 2 Oxohept 4 Ene 1,7 Dioate As an Intermediate

The 4-Hydroxyphenylacetic Acid (4-HPA) Degradation Pathway

Certain strains of Escherichia coli, notably strain C, can utilize 4-hydroxyphenylacetic acid (4-HPA) as a sole source of carbon and energy. acs.org This is accomplished through a complex, inducible, and chromosomally encoded series of enzymatic reactions known as the 4-HPA degradation pathway. asm.orgnih.gov

The degradation of 4-HPA in E. coli C proceeds via the homoprotocatechuate (HPC) meta-fission pathway. acs.orggrafiati.com This pathway is analogous to the catechol meta-fission pathway and represents one of the longest known catabolic routes in bacteria. nih.govutexas.edu The initial step involves the hydroxylation of 4-HPA to form 3,4-dihydroxyphenylacetate, also known as homoprotocatechuate (HPC). nih.govwikipedia.org This intermediate then undergoes aromatic ring cleavage, a characteristic "meta-fission" step, which initiates a cascade of reactions to break down the aromatic structure into central metabolic intermediates. nih.govnih.gov

2-Oxohept-4-ene-1,7-dioate, also referred to as 2-oxo-hept-3-ene-1,7-dioic acid (OHED) in some literature, is a key intermediate in the HPC meta-fission pathway. nih.govstring-db.org It is formed after the initial ring cleavage and subsequent enzymatic modifications. The pathway involves the conversion of HPC through several intermediates, including 5-carboxymethyl-2-hydroxy-muconic semialdehyde (CHMS), 5-carboxymethyl-2-hydroxy-muconic acid (CHM), and 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET). nih.govstring-db.org OPET is then decarboxylated to form 2-hydroxy-hept-2,4-diene-1,7-dioate (HHDD), which is subsequently isomerized to this compound. string-db.org

This compound represents the substrate for the sixth step in the seven-step enzymatic sequence that ultimately yields pyruvate (B1213749) and succinic semialdehyde. nih.govstring-db.org The subsequent reaction involves the hydration of this compound to form (4S)-4-hydroxy-2-oxoheptanedioate. ebi.ac.ukcathdb.infoliberumbio.com This product is then cleaved in the final step of the pathway.

The formation and conversion of this compound are catalyzed by specific enzymes encoded by the hpc gene cluster.

Upstream Enzyme (HpcE): The enzyme responsible for producing this compound is HpcE. nih.govstring-db.org HpcE is a bifunctional enzyme that first decarboxylates 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET) and then isomerizes the resulting product to this compound. string-db.org

Catalytic Enzyme (HpcG): The enzyme that acts upon this compound is HpcG, a hydratase. nih.govebi.ac.uk HpcG catalyzes the hydration of the double bond in (4Z)-2-oxohept-4-enedioate to create (4S)-4-hydroxy-2-oxoheptanedioate. ebi.ac.ukcathdb.info This reaction is mechanistically significant, proceeding via an enzyme-catalyzed isomerization to an α,β-unsaturated ketone intermediate, followed by a Michael addition of water. acs.org

Downstream Enzyme (HpcH): The product of the HpcG reaction is then processed by the final enzyme in the pathway, HpcH. nih.govstring-db.orgresearchgate.net HpcH is a 2,4-dihydroxyhept-2-ene-1,7-dioic acid aldolase (B8822740) that catalyzes a retro-aldol cleavage of 4-hydroxy-2-ketoheptane-1,7-dioate, yielding pyruvate and succinate (B1194679) semialdehyde. string-db.org These products can then enter central metabolic pathways.

Table 1: Key Enzymes in the 4-HPA Pathway Surrounding this compound

Enzyme Gene Function Substrate Product
HpcE hpcE Bifunctional Isomerase/Decarboxylase 5-oxo-pent-3-ene-1,2,5-tricarboxylic acid (OPET) This compound (OHED)
HpcG hpcG Hydratase This compound (OHED) (4S)-4-hydroxy-2-oxoheptanedioate
HpcH hpcH Aldolase (4S)-4-hydroxy-2-oxoheptanedioate Pyruvate and Succinate semialdehyde

The genes encoding the enzymes for the 4-HPA catabolic pathway are clustered together on the E. coli chromosome. asm.orgnih.gov In the well-studied E. coli W strain, these genes are organized into two primary operons. asm.orgnih.gov

The hpaBC operon: This operon encodes the two-component 4-HPA monooxygenase, which carries out the initial hydroxylation of 4-HPA. asm.orgnih.govnih.gov

The hpaGEDFHI meta-cleavage operon: This large operon encodes the subsequent enzymes required for the ring cleavage and breakdown of HPC, including HpcE, HpcG, and HpcH. asm.orgnih.gov

The expression of these operons is tightly regulated. The hpaBC operon is positively regulated by the HpaA protein, which is activated by 4-HPA. nih.govoup.com The hpa-meta operon is controlled by the HpaR repressor protein. asm.orgnih.gov The entire cluster in E. coli W also includes hpaA and hpaR regulatory genes, and a transport gene, hpaX. asm.orgnih.gov This genetic organization ensures the coordinated expression of all necessary components for the efficient degradation of 4-hydroxyphenylacetic acid. asm.org

Other Microbial Degradation Pathways

The role of this compound is not limited to the 4-HPA pathway in E. coli. It has also been identified as an intermediate in the catabolism of other complex organic molecules in different microorganisms.

Recent research has identified a novel gene cluster, designated moc, in Microbacterium oxydans ML-6 that is responsible for the degradation of the steroidal estrogen, estrone (B1671321) (E1). asm.orgresearchgate.netnih.gov This pathway is significant for the bioremediation of environments contaminated with endocrine-disrupting compounds. asm.orgnih.gov

Within this pathway, estrone is broken down into intermediates that converge with known aromatic degradation pathways. One of the key enzymes in the moc gene cluster is 2-oxo-hept-4-ene-1,7-dioate hydratase, which is encoded by the mocD gene. asm.orgresearchgate.netresearchgate.net This enzyme performs the same function as its E. coli homolog, HpcG, by hydrating this compound. asm.orgresearchgate.net This demonstrates the recruitment of enzymes and pathway modules from common aromatic catabolic pathways for the breakdown of more complex molecules like steroids.

Table 2: Enzymes of the moc Gene Cluster in Microbacterium oxydans ML-6

Gene Encoded Enzyme Proposed Function in Pathway
mocA 3-hydroxybenzoate 4-monooxygenase Initial hydroxylation of Estrone (E1)
mocB 3,4-dihydroxyphenylacetate 2,3-dioxygenase Aromatic ring cleavage
mocC Homoprotocatechuate catabolism bifunctional isomerase/decarboxylase Isomerization and decarboxylation
mocD 2-oxo-hept-4-ene-1,7-dioate hydratase Hydration of this compound
mocE 4-hydroxy-2-oxo-heptane-1,7-dioate aldolase Aldol (B89426) cleavage
mocF 5-carboxymethyl-2-hydroxymuconate semialdehyde dehydrogenase Dehydrogenation

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
This compound / 2-oxo-hept-3-ene-1,7-dioic acid OHED
4-hydroxyphenylacetic acid 4-HPA
Homoprotocatechuate / 3,4-dihydroxyphenylacetate HPC
5-carboxymethyl-2-hydroxy-muconic semialdehyde CHMS
5-carboxymethyl-2-hydroxy-muconic acid CHM
5-oxo-pent-3-ene-1,2,5-tricarboxylic acid OPET
2-hydroxy-hept-2,4-diene-1,7-dioic acid HHDD
(4S)-4-hydroxy-2-oxoheptanedioate / 4-hydroxy-2-ketoheptane-1,7-dioate HHED / HKHD
Pyruvic acid Py
Succinic semialdehyde SS

Analogous Intermediates in Related Aromatic Catabolic Routes

The microbial breakdown of diverse aromatic compounds is characterized by the convergence of many peripheral degradation pathways into a few central intermediates. nih.govfrontiersin.org This strategy allows organisms to process a wide variety of aromatic substrates efficiently. While this compound is specific to the homoprotocatechuate pathway, other aromatic catabolic routes utilize different, analogous central intermediates.

These key intermediates are then channeled into ring-cleavage pathways that feed into the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net Examples of these central intermediates include catechol, protocatechuic acid, and benzoyl-CoA. researchgate.net The β-ketoadipate pathway, for instance, proceeds through the intermediate β-ketoadipate to break down compounds like catechol. frontiersin.org In anaerobic metabolism, benzoyl-CoA is a particularly common and well-studied central intermediate. nih.gov In fungi, central pathways for intermediates such as catechol, protocatechuate, hydroxyquinol, homogentisate (B1232598), and gentisate have been described. wiley.com

Catabolic StrategyKey Central Intermediate(s)Typical Precursor(s)
Aerobic DegradationCatechol, Protocatechuic AcidBenzene, Toluene, Phenol frontiersin.orgresearchgate.net
Aerobic DegradationHomoprotocatechuate4-Hydroxyphenylacetic Acid nih.gov
Anaerobic DegradationBenzoyl-CoA, PhloroglucinolVarious Monocyclic Aromatics nih.gov
Fungal DegradationCatechol, Protocatechuate, GentisateLignin (B12514952) Constituents, Tannins wiley.com

Transcriptional Regulation of Degradative Pathways

The expression of genes encoding the enzymes for aromatic catabolism is tightly regulated, ensuring that they are produced only when their corresponding substrates are present. This regulation allows microorganisms to conserve energy and resources.

Inducibility by Aromatic Substrates

The enzymes of the homoprotocatechuate pathway, including this compound hydratase, are known to be inducible. researchgate.netacs.orgacs.org Their synthesis is triggered by the presence of specific aromatic compounds in the environment. acs.org For instance, the entire pathway can be induced when organisms like Escherichia coli C are grown on aromatic amino acids or 4-hydroxyphenylacetate (B1229458) as the sole carbon and energy source. acs.orgacs.org This inducible nature ensures that the metabolic machinery for degrading these specific compounds is only assembled when needed.

Gene Expression Profiles (e.g., mRNA levels during degradation)

Studies on gene expression provide direct evidence of the transcriptional regulation of these pathways. In Microbacterium oxydans ML-6, the degradation of estrone leads to a significant upregulation of the genes within the moc gene cluster. asm.org

The gene mocD, which encodes the 2-oxo-hept-4-ene-1,7-dioate hydratase, showed a marked increase in its mRNA levels during estrone degradation. nih.govasm.org This demonstrates that the presence of the initial substrate triggers the transcription of the genes required for the subsequent steps of the pathway. asm.org Furthermore, research on recombinant enzymes has shown that the expression of the hydratase gene (hpcG) from a cloned DNA fragment in E. coli can be significantly higher—reportedly 10-fold greater—than the expression of the wild-type enzyme in E. coli C grown on 4-hydroxyphenylacetate. acs.org

Table: Relative mRNA Levels of Key Genes in M. oxydans ML-6 during Estrone Degradation Data adapted from studies on the moc gene cluster. asm.org

Gene Encoded Enzyme Fold Change at 8h Fold Change at 12h
mocC Homoprotocatechuate catabolism bifunctional isomerase/decarboxylase 2.43 1.84
mocD 2-oxo-hept-4-ene-1,7-dioate hydratase 3.72 6.76
mocE 4-hydroxy-2-oxo-heptane-1,7-dioate aldolase 1.52 2.20

Diversity of Organisms Utilizing this compound Pathways

The metabolic pathway involving this compound is found in a range of microorganisms, highlighting its importance in the biogeochemical cycling of aromatic compounds.

The bacterium Escherichia coli, particularly strain C, has been a model organism for studying the homoprotocatechuate pathway. researchgate.netacs.orgacs.orgnih.gov The genes for this pathway were first cloned from E. coli C and W. nih.gov Genomic databases and pathway maps, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), have identified the genetic machinery for this pathway in other bacteria as well, including Escherichia coli O111:H- 11128 and Edwardsiella anguillarum. kegg.jpkegg.jp

More recently, the pathway has been implicated in the degradation of steroid hormones by Microbacterium oxydans ML-6. nih.govasm.org This discovery expands the known metabolic capabilities of bacteria and suggests a role for this pathway in the environmental fate of endocrine-disrupting compounds. asm.org While this specific intermediate is tied to the homoprotocatechuate pathway, related aromatic degradation routes are found in a vast array of bacteria and fungi, including species of Pseudomonas and Aspergillus, underscoring the widespread microbial capacity to metabolize aromatic substances. researchgate.netwiley.com

Comparative Enzymology and Mechanistic Parallels of Ohed Converting Enzymes

Comparison with Vinylpyruvate Hydratases (VPH)

Vinylpyruvate hydratases (VPH) are enzymes involved in the meta-fission pathways of aromatic compound degradation in bacteria. nih.gov These pathways are crucial for enabling organisms to utilize aromatic compounds as their sole source of carbon and energy. nih.govresearchgate.net VPH catalyzes the conversion of 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate. nih.gov In many bacteria, VPH forms a complex with 4-oxalocrotonate decarboxylase (4-OD), the preceding enzyme in the pathway. nih.gov

Shared Mechanistic Features and Stereochemical Outcomes

The enzyme that converts 2-oxohept-4-ene-1,7-dioate (OHED), known as 2-oxo-hept-4-ene-1,7-dioate hydratase, shares significant mechanistic and stereochemical similarities with vinylpyruvate hydratases (VPH). nih.govresearchgate.net This hydratase, found in Escherichia coli C, is part of the homoprotocatechuate meta-fission pathway and requires magnesium as a cofactor to hydrate (B1144303) OHED to 2-oxo-4-hydroxy-hepta-1,7-dioate. researchgate.netacs.org

A key mechanistic feature shared between the OHED hydratase and VPH is a proposed two-step process involving isomerization followed by a Michael addition of water. nih.govresearchgate.netacs.org The enzyme first catalyzes the isomerization of the β,γ-unsaturated ketone (this compound) to its α,β-unsaturated counterpart. researchgate.netacs.org This is followed by the conjugate addition of water to the α,β-unsaturated ketone. nih.govresearchgate.net Isotopic labeling studies with deuterium (B1214612) oxide (²H₂O) have provided strong evidence for this mechanism. When the reaction is carried out in ²H₂O, the OHED hydratase incorporates a solvent deuteron (B1233211) at both the C-3 and C-5 positions of the product. researchgate.netacs.org

This stereochemical outcome is identical to that observed for VPH from Pseudomonas putida and Leptothrix cholodnii. nih.govresearchgate.net In these VPH-catalyzed reactions, a deuteron is also incorporated stereospecifically at both the C-3 and C-5 positions. nih.gov This consistency in stereochemical outcome, regardless of the specific enzyme or the substitution at the C-5 position of the substrate, strongly suggests a common mechanistic strategy among these enzymes. nih.gov

Feature2-Oxo-hept-4-ene-1,7-dioate HydrataseVinylpyruvate Hydratase (VPH)
Substrate This compound2-Hydroxy-2,4-pentadienoate derivatives
Reaction HydrationHydration
Proposed Mechanism Isomerization to α,β-unsaturated ketone followed by Michael addition of waterKetonization of the dienol to an α,β-unsaturated ketone followed by conjugate addition of water
Stereochemistry Incorporation of solvent deuteron at C-3 and C-5Stereospecific incorporation of solvent deuteron at C-3 and C-5

Relationship to 2-Hydroxyhepta-2,4-diene-1,7-dioate Isomerase (Rv2993c)

The enzyme Rv2993c from Mycobacterium tuberculosis is identified as a putative 2-hydroxyhepta-2,4-diene-1,7-dioate isomerase (HHDD isomerase). epfl.chrockefeller.edugenome.jp It shows significant sequence homology to isomerases from other bacteria, including Mycobacterium leprae and Deinococcus radiodurans. epfl.ch

Isomerization of 2-Hydroxy-hept-2,4-diene-1,7-dioate to 2-Oxo-hept-3-ene-1,7-dioate

The primary function of Rv2993c is the isomerization of 2-hydroxy-hept-2,4-diene-1,7-dioate (HHDD) to 2-oxo-hept-3-ene-1,7-dioate (OHED). epfl.ch This isomerization is a critical step in the metabolic pathway. The enzyme HpcG (2-oxo-hept-3-ene-1,7-dioate hydratase) and MhpD (2-hydroxypentadienoic acid hydratase) are structurally similar proteins. nih.gov

EnzymeOrganismFunction
Rv2993c Mycobacterium tuberculosisIsomerizes HHDD to OHED
HpcG Escherichia coli CHydratase in the homoprotocatechuate degradation pathway
MhpD Escherichia coli K-12Hydratase in the phenylpropionate degradation pathway

Implications for Enzyme Evolution and Divergent Evolution within Superfamilies

The mechanistic and structural similarities among OHED-converting enzymes, VPHs, and related isomerases provide a compelling case study for divergent evolution within enzyme superfamilies. numberanalytics.comnih.gov Divergent evolution describes how related enzymes evolve new functions from a common ancestor. numberanalytics.com Many of these enzymes belong to the fumarylacetoacetate hydrolase (FAH) superfamily. nih.govresearchgate.netnih.govdntb.gov.ua

Members of the FAH superfamily are found across prokaryotes and eukaryotes and are characterized by a conserved catalytic core, yet they perform a wide variety of reactions. researchgate.netdntb.gov.ua This functional diversity within a structurally conserved framework is a hallmark of divergent evolution. nih.gov The evolution within this superfamily appears to have been driven by the need for microbes to metabolize complex carbon sources for energy. researchgate.netdntb.gov.ua

The enzymes in the homoprotocatechuate and related pathways, such as the OHED hydratase (HpcG), VPH (NahL), and the associated decarboxylases (HpcE, NahK), all belong to the FAH superfamily. nih.gov Despite sharing a common fold and likely a common ancestor, they have diverged to catalyze distinct but mechanistically related reactions—hydration and decarboxylation—on similar vinylogous β-keto acid substrates. nih.gov This pattern of conserving a key catalytic capability (e.g., stabilizing a transition state) while varying the specific reaction outcome is a common strategy in enzyme evolution. nih.gov The study of these superfamilies, like the FAH superfamily, is crucial for understanding how nature evolves new catalytic functions. nih.gov

Enzyme SuperfamilyKey CharacteristicsExamples of Divergent Evolution
Fumarylacetoacetate Hydrolase (FAH) Superfamily Conserved catalytic domain, involved in aromatic catabolism. researchgate.netnih.govDiversification into hydrolases, decarboxylases, and isomerases acting on related substrates. nih.gov
Enolase Superfamily Catalyze reactions sharing a common enolate intermediate. nih.govEvolution of different reactions from a common mechanistic step.
Amidohydrolase Superfamily Share a common partial reaction or intermediate. nih.govDivergence to hydrolyze a wide range of amide- and ester-containing substrates.

Advanced Research Methodologies for Studying 2 Oxohept 4 Ene 1,7 Dioate

Recombinant Protein Expression and Purification Techniques

The detailed investigation of enzymes that metabolize 2-Oxohept-4-ene-1,7-dioate, such as this compound hydratase (HpcG), is contingent upon the availability of large quantities of pure protein. researchgate.netnih.gov Recombinant protein expression and purification are fundamental to achieving this.

Typically, the gene encoding the target enzyme, for instance, hpcG from Escherichia coli C, is amplified via Polymerase Chain Reaction (PCR) and cloned into a high-expression plasmid vector, such as pET26b. researchgate.netnih.govnih.gov This construct is then introduced into a suitable bacterial expression host, commonly E. coli BL21(DE3), a strain optimized for producing recombinant proteins. researchgate.netnih.govnih.gov Overexpression of the target protein is induced, often by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Following expression, the bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein. The purification process involves a series of chromatographic steps designed to separate the target enzyme from other cellular proteins and contaminants. A common strategy involves an initial affinity chromatography step, particularly if the recombinant protein has been engineered with a purification tag, such as a polyhistidine-tag (His-tag). researchgate.net This is often followed by other chromatographic techniques like ion exchange and size-exclusion chromatography to achieve a high degree of purity, often exceeding 95%. researchgate.netnih.gov The purity of the final protein sample is typically assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Table 1: Summary of Recombinant Expression and Purification of HpcG

Parameter Details Reference
Gene Source Escherichia coli C researchgate.netnih.gov
Cloning Vector pET26b researchgate.netnih.gov
Expression Host E. coli BL21(DE3) researchgate.netnih.gov
Purification Steps Immobilized metal-affinity chromatography, Size-exclusion chromatography researchgate.net
Purity Achieved >95% researchgate.netnih.gov

Spectrophotometric and Chromatographic Enzyme Assays

Once a pure enzyme is obtained, its catalytic activity and substrate specificity can be characterized using various assay techniques. Spectrophotometric assays are commonly employed to monitor the enzymatic conversion of this compound in real-time. These assays rely on a change in the absorbance of light at a specific wavelength as the reaction proceeds. For instance, the activity of 2-hydroxyhepta-2,4-diene-1,7-dioate (HHDD) isomerase, which can produce 2-oxohept-3-ene-1,7-dioate, a tautomer of this compound, can be measured by monitoring the decrease in absorbance at 276 nm as HHDD is isomerized. asm.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful approach for separating and quantifying substrates and products in an enzymatic reaction. scispace.com This is especially useful when a direct spectrophotometric signal is not available or when multiple products are formed. HPLC analysis allows for the direct measurement of the consumption of this compound and the formation of its hydrated product, providing precise kinetic data.

Isotopic Labeling and NMR/Mass Spectrometry for Mechanistic Elucidation

To unravel the detailed chemical mechanism of enzymes acting on this compound, researchers utilize isotopic labeling in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). dntb.gov.uaresearchgate.net These techniques provide insights into bond formations and cleavages, the stereochemistry of the reaction, and the roles of active site residues.

In a notable study on 2-oxo-hept-4-ene-1,7-dioate hydratase, the reaction was carried out in deuterium (B1214612) oxide (D₂O). researchgate.net Analysis of the product by ¹H NMR spectroscopy revealed the incorporation of a solvent deuteron (B1233211) at both the C-3 and C-5 positions. researchgate.net This finding, along with the observation that the enzyme catalyzes the exchange of the C-3 proton of an alternate substrate with solvent deuterons, provided strong evidence for a mechanism involving the isomerization of 2-oxo-hept-4-ene-1,7-dioate to its α,β-unsaturated ketone intermediate, followed by a Michael addition of water. researchgate.net

Mass spectrometry is also a critical tool in these studies. It can be used to determine the mass of the product, confirming the addition of a water molecule (or D₂O) and to analyze peptide fragments after proteolytic digestion to identify post-translational modifications or covalent adducts in the active site.

Table 2: Isotopic Labeling and NMR/MS Findings for this compound Hydratase

Technique Experiment Key Finding Mechanistic Implication Reference
Isotopic Labeling & ¹H NMR Reaction in D₂O Incorporation of deuterium at C-3 and C-5 of the product. Supports a mechanism involving isomerization to an α,β-unsaturated ketone followed by Michael addition of water. researchgate.net
Isotopic Exchange & ¹H NMR Incubation of an alternate substrate with the enzyme in D₂O Accelerated exchange of the C-3 proton with solvent deuterons. Confirms the enzyme's ability to abstract a proton from the C-3 position, a key step in the proposed mechanism. researchgate.net

X-ray Crystallography and Structural Determination

Determining the three-dimensional structure of an enzyme provides a static snapshot of its architecture, offering invaluable insights into its function. X-ray crystallography is the primary technique used to achieve this at atomic resolution. For enzymes that metabolize this compound, such as HpcG, obtaining high-quality crystals is a crucial first step. researchgate.netnih.gov

Cocrystallization with Substrates or Inhibitors

To better understand how an enzyme interacts with its substrate, researchers often attempt to cocrystallize the enzyme in the presence of its substrate, a substrate analog, or an inhibitor. This technique can trap the enzyme in a specific conformational state, revealing the precise binding mode of the ligand and the key interactions that mediate catalysis. While specific cocrystallization data with this compound is not extensively reported, the principle remains a powerful tool in structural biology. The crystal structure of a related enzyme, 4-oxalocrotonate decarboxylase, has been solved in complex with substrate analogues, providing insights into the catalytic mechanism. nih.gov

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a powerful technique used to probe the functional role of specific amino acid residues within an enzyme. idtdna.comneb.com By systematically replacing individual amino acids in the active site or other important regions, researchers can assess the impact of these changes on enzyme activity, substrate binding, and stability. This method is instrumental in testing hypotheses derived from structural data and mechanistic studies.

The process involves introducing a specific mutation into the gene encoding the enzyme using PCR-based methods with mutagenic primers. protocols.io The mutated gene is then expressed, and the resulting variant protein is purified and characterized. For example, in a related hydrolase, site-directed mutagenesis of key active site residues, such as the catalytic triad (B1167595) in α/β hydrolase fold enzymes, has been used to abolish or alter enzyme activity, thereby confirming their essential roles in catalysis. nih.govnih.gov While specific published examples for this compound metabolizing enzymes are not detailed in the provided context, this methodology is a standard and crucial part of the research toolkit for understanding enzyme mechanisms. asm.orggoogleapis.com

Transcriptomics and Proteomics for Pathway Analysis

To understand how the degradation of aromatic compounds, and thus the metabolism of this compound, is regulated at a global cellular level, researchers employ transcriptomics and proteomics. plos.orgfrontiersin.org Transcriptomics, often performed using techniques like RNA-sequencing (RNA-seq), measures the expression levels of all genes in an organism under specific conditions. nih.govbostongene.com Proteomics, on the other hand, identifies and quantifies the complete set of proteins present in a cell or tissue, often using two-dimensional gel electrophoresis followed by mass spectrometry. plos.orgnih.gov

Studies on bacteria that degrade aromatic compounds have used these "omics" approaches to identify which genes and proteins are upregulated when the cells are grown on these compounds as a sole carbon source. plos.orgfrontiersin.org For example, proteomic analysis of Burkholderia xenovorans LB400 grown on 3- and 4-hydroxyphenylacetate (B1229458) revealed the induction of enzymes in the homogentisate (B1232598) and homoprotocatechuate pathways, which involve intermediates structurally related to this compound. plos.org Similarly, transcriptomic and proteomic analyses of Enterobacter lignolyticus SCF1 grown in the presence of lignin (B12514952) showed upregulation of the 4-hydroxyphenylacetate degradation pathway. frontiersin.orgresearchgate.netumass.edu These studies provide a broader understanding of the metabolic context in which this compound is processed and how the expression of the relevant enzymes is controlled.

Bioinformatics and Comparative Genomics for Homolog Identification

Bioinformatics and comparative genomics are indispensable methodologies for identifying and functionally annotating genes encoding enzymes involved in the metabolic pathway of this compound. These computational approaches leverage the vast amount of sequence data from various organisms to predict gene function, reconstruct metabolic pathways, and understand their evolutionary relationships.

A cornerstone of this approach is the use of sequence alignment tools to find regions of similarity between nucleotide or protein sequences. The Basic Local Alignment Search Tool (BLAST) is a fundamental program that compares a query sequence against extensive databases to find homologous sequences and calculate the statistical significance of the matches. nih.gov This process is crucial for inferring functional and evolutionary relationships between proteins and identifying members of gene families. nih.gov For more direct comparisons, sequence alignment tools can determine the similarity between two DNA or protein sequences, which helps in deducing structural, functional, or evolutionary connections. vectorbuilder.com

Comparative genomics enhances this process by analyzing the genetic information of different species. A key strategy is the examination of gene neighborhoods or operons. In bacteria, genes that function in the same metabolic pathway are often organized into clusters and are co-transcribed. ebi.ac.uk The conservation of these gene clusters across different organisms provides strong evidence for the functional linkage of the encoded proteins. For instance, the gene for 2-oxo-hept-4-ene-1,7-dioate hydratase is frequently found adjacent to other genes of the homoprotocatechuate catabolic pathway in an apparent operon. ebi.ac.uk This genomic context is a powerful predictor of function.

The identification of enzyme homologs in catabolic pathways for aromatic compounds, which often lead to intermediates like this compound, serves as a prime example of these methodologies in action. For example, in the degradation of 4-hydroxybenzoate (B8730719) by Paenibacillus sp. strain JJ-1b, a cluster of genes (praABEGFDCHI) was identified. asm.org The function of each gene was predicted based on sequence similarity to known enzymes and later confirmed experimentally. asm.org Similarly, in Microbacterium oxydans ML-6, a gene cluster (moc) involved in estrone (B1671321) degradation was identified, which includes a gene (mocD) predicted to encode 2-oxo-hept-4-ene-1,7-dioate hydratase. nih.gov

The table below summarizes key bioinformatic tools employed for homolog identification.

Table 1: Key Bioinformatic Tools for Homolog Identification

Tool/Approach Function Application Example
BLAST (Basic Local Alignment Search Tool) Finds regions of local similarity between sequences to infer functional and evolutionary relationships. nih.gov Identifying protein sequences with similarity to known 2-oxo-hept-4-ene-1,7-dioate hydratases across different bacterial genomes. nih.gov
Sequence Alignment Directly compares two or more DNA or protein sequences to identify regions of similarity. vectorbuilder.com Aligning a newly sequenced protein with a characterized 4-hydroxy-2-oxovalerate aldolase (B8822740) to predict its function. vectorbuilder.comebi.ac.uk
Comparative Genomics (Gene Neighborhood Analysis) Analyzes the conservation of gene order and organization (operons) across different genomes to predict functional linkage. oup.comholtlab.net Observing that the gene for 2-oxo-hept-4-ene-1,7-dioate hydratase is consistently located near genes for other enzymes in the same catabolic pathway. ebi.ac.uk
KEGG (Kyoto Encyclopedia of Genes and Genomes) A database resource for understanding high-level functions and utilities of the biological system from molecular-level information. oup.comgenome.jp Mapping identified enzymes to reference pathways like the "Benzoate degradation" pathway (ko00362) to reconstruct the metabolic network. genome.jp

| InterPro | A database that provides functional analysis of proteins by classifying them into families and predicting domains and important sites. ebi.ac.ukebi.ac.uk | Characterizing the protein family and conserved domains of a putative 2-oxo-hept-4-ene-1,7-dioate hydratase (TIGR02312). ebi.ac.uk |

Detailed research findings have demonstrated the efficacy of these methods. In a study on Corynebacterium glutamicum, comparative genomics was instrumental in identifying gene clusters responsible for the degradation of various aromatic compounds, channeling them through intermediates like gentisate and catechol. geneticsmr.com The analysis of gene clusters often reveals the presence of regulatory genes, such as those from the IclR or LysR families, which control the expression of the catabolic operons. asm.orggeneticsmr.com

The following table presents examples of identified enzyme homologs involved in metabolic pathways related to this compound.

Table 2: Examples of Identified Enzyme Homologs in Related Metabolic Pathways

Enzyme Gene Source Organism Homology Details
4-hydroxy-2-oxovalerate (HOV) aldolase praF Paenibacillus sp. strain JJ-1b Showed sequence similarity to known HOV aldolases. asm.org
2-oxo-hept-4-ene-1,7-dioate hydratase mocD Microbacterium oxydans ML-6 Predicted to be responsible for the hydrolysis of the meta-cleavage product in estrone degradation. nih.gov
5-carboxy-2-hydroxymuconate-6-semialdehyde decarboxylase praH Paenibacillus sp. strain JJ-1b Showed similarity with 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) decarboxylase from Pseudomonas fluorescens KU-7. asm.org
4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) dehydrogenase ligC Sphingomonas paucimobilis SYK-6 Located downstream of the gene for protocatechuate 4,5-dioxygenase, indicating a functional link in the pathway. nih.gov

These bioinformatic and comparative genomic approaches provide a powerful and efficient first step in characterizing metabolic pathways. nih.govresearchgate.net They generate testable hypotheses about gene function that can then be validated through experimental techniques such as gene expression analysis, protein purification, and enzyme assays. nih.gov

Future Research Directions and Biotechnological Potential

Elucidation of Unresolved Mechanistic Steps (e.g., One-Base/Two-Base Mechanism)

The enzyme 2-oxohept-4-ene-1,7-dioate hydratase (HpcG) catalyzes the conversion of this compound to 2-oxo-4-hydroxy-hepta-1,7-dioate. acs.orggoogleapis.com This reaction is a critical step in the homoprotocatechuate degradation pathway found in bacteria like Escherichia coli. acs.orgresearchgate.net While significant progress has been made, key mechanistic details remain unresolved.

Kinetic and isotopic labeling studies have shown that the reaction likely proceeds through the isomerization of the substrate to its α,β-unsaturated ketone form, followed by a Michael addition of water. acs.orgresearchgate.net This is supported by evidence that the enzyme catalyzes the incorporation of a solvent deuteron (B1233211) at both the C-3 and C-5 positions when the reaction is conducted in heavy water (²H₂O). acs.orgresearchgate.net However, a crucial unanswered question is whether this catalytic sequence involves a one-base or a two-base mechanism. acs.orgresearchgate.netacs.org The stereochemical outcome of the reaction catalyzed by HpcG is similar to that of vinylpyruvate hydratases, suggesting a potentially common mechanism for this group of enzymes. researchgate.net Further structural and computational studies on HpcG are needed to definitively resolve the precise proton transfer network and the roles of active site residues. nih.govgoogle.comgoogleapis.com

The broader pathway involves several other enzymes whose mechanisms are of interest. The final step, for instance, is a retro-aldol cleavage catalyzed by 4-hydroxy-2-oxovalerate aldolase (B8822740) (also known as HpcH or HpaI), which converts the product of the HpcG reaction into pyruvate (B1213749) and succinic semialdehyde. nih.govebi.ac.uk The proposed mechanism for this aldolase involves a histidine residue acting as a base to deprotonate the 4-hydroxyl group, facilitated by a manganese ion that stabilizes the resulting enolate intermediate. ebi.ac.uk

EnzymeReaction StepProposed MechanismUnresolved Questions
This compound hydratase (HpcG)Hydration of this compoundIsomerization to α,β-unsaturated ketone, followed by Michael addition of water. acs.orgresearchgate.netParticipation of one or two bases in the catalytic mechanism. acs.orgnih.gov
4-hydroxy-2-oxovalerate aldolase (HpcH/HpaI)Retro-aldol cleavage of 2-oxo-4-hydroxy-hepta-1,7-dioateHis residue deprotonates the C4 hydroxyl group, leading to C3-C4 bond cleavage. ebi.ac.ukRole of Tyr291 in proton transfer and tunnel gating to the dehydrogenase active site. ebi.ac.uk

Investigation of Substrate Promiscuity and Enzyme Engineering for Novel Reactions

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a key driver of metabolic evolution and a powerful tool for synthetic biology. nih.gov The enzymes involved in the this compound pathway exhibit some degree of substrate flexibility, which can be exploited for novel biocatalytic applications.

For example, this compound hydratase (HpcG) can also process 2-hydroxy-2,4-heptadiene-1,7-dioate with comparable efficiency. acs.org Similarly, 4-hydroxy-2-oxovalerate aldolase (BphI) from Paraburkholderia xenovorans LB400, an enzyme related to HpcH, can cleave not only its native substrate but also 4-hydroxy-2-oxohexanoate (B1245416) and, to a lesser extent, 4-hydroxy-2-oxoheptanoate. wikipedia.orguniprot.org This aldolase can also catalyze the reverse aldol (B89426) addition reaction, condensing pyruvate with short-chain aldehydes. uniprot.org

This inherent promiscuity provides a starting point for enzyme engineering. Using techniques like directed evolution and high-throughput screening, the substrate specificity and catalytic activity of these enzymes could be altered to accept novel substrates or perform new chemical transformations. nih.gov Engineering these enzymes could lead to the development of biocatalysts for the production of chiral alcohols, specialty aldehydes, or other valuable chemical building blocks from renewable feedstocks. nih.govgenscript.com

EnzymeNative SubstrateKnown Promiscuous SubstratesPotential Engineering Goal
This compound hydratase (HpcG)This compound2-Hydroxy-2,4-heptadiene-1,7-dioate. acs.orgHydration of other unsaturated dicarboxylic acids.
4-hydroxy-2-oxovalerate aldolase (e.g., BphI, HpcH)(S)-4-hydroxy-2-oxopentanoate(S)-4-hydroxy-2-oxohexanoate, 4-hydroxy-2-oxoheptanoate. wikipedia.orguniprot.orgStereospecific synthesis of novel keto-hydroxy acids via reverse aldol addition.

Characterization of Unidentified Pathway Components

While the core enzymatic steps of the homoprotocatechuate pathway are well-established, research continues to refine our understanding of all its components, including regulatory and transport proteins. nih.govnih.gov In early studies of aromatic degradation pathways, some components were uncharacterized or their functions were inferred. For instance, in the E. coli pathway, the final conversion of succinic semialdehyde (a product of the HpcH-catalyzed reaction) to succinate (B1194679), which can enter the Krebs cycle, requires a dehydrogenase that is not encoded within the main hpa or hpc gene clusters. nih.gov Identifying and characterizing such "missing" enzymes is crucial for a complete understanding of the metabolic network.

Furthermore, genomic databases reveal homologues of pathway genes in a wide range of organisms, including those with uncharacterized functions. nih.govoup.com For example, some gene clusters for aromatic degradation contain open reading frames (ORFs) encoding proteins of unknown function alongside known catalytic enzymes. asm.org Investigating these uncharacterized proteins could reveal novel catalytic activities, regulatory mechanisms, or transport functions that are essential for the efficient breakdown of aromatic compounds.

Potential in Bioremediation of Aromatic Pollutants

The metabolic pathway involving this compound is central to the bacterial degradation of numerous aromatic compounds, many of which are environmental pollutants. nih.govebi.ac.ukunesp.br This natural catabolic capability forms the basis of its significant potential in bioremediation.

Bacteria utilize this pathway to break down compounds like phenols, cresols, and hydroxyphenylacetic acids, which are common in industrial wastewater. nih.govebi.ac.uk The pathway is also implicated in the degradation of more complex and persistent pollutants, including biphenyls and polychlorinated biphenyls (PCBs). wikipedia.orguniprot.org The initial steps involve converting these varied aromatic precursors into a common intermediate, homoprotocatechuate, which is then funneled into the lower pathway where this compound is formed. rsc.org

Future research could focus on enhancing the efficiency of these degradation pathways. This could involve engineering microorganisms to have broader substrate ranges or faster degradation rates for specific pollutants. openbiotechnologyjournal.com Understanding the complete metabolic network allows for the design of engineered organisms or microbial consortia specifically tailored for the cleanup of contaminated sites. nih.govopenbiotechnologyjournal.com The presence of transcripts for enzymes in this pathway in environmental samples, such as the wheat rhizosphere, indicates its active role in the natural remediation of aromatic compounds in soil. frontiersin.org

Pollutant ClassExample CompoundsRelevant Pathway
Monocyclic AromaticsPhenols, Cresols, 4-Hydroxyphenylacetic acidHomoprotocatechuate meta-cleavage pathway. nih.govebi.ac.uk
BiphenylsBiphenyl, Polychlorinated biphenyls (PCBs)Biphenyl degradation pathway leading to intermediates processed by aldolases like BphI. wikipedia.orgebi.ac.uk
Other AromaticsToluene, Xylene, StyreneVarious degradation pathways that converge on intermediates like catechol, which can be funneled into meta-cleavage routes. wikipedia.orgrsc.org

Applications in Synthetic Biology for Fine Chemical Production

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. genscript.comnih.gov The metabolic pathway that includes this compound represents a rich source of enzymes and intermediates that can be repurposed for the production of valuable chemicals. mdpi.com

Instead of allowing the complete degradation of aromatic compounds to central metabolites like pyruvate and succinate, metabolic engineering can be used to divert pathway intermediates towards the synthesis of fine chemicals, bioplastics, or biofuels. mdpi.comnih.govjustia.com For example, by introducing exogenous enzymes and blocking competing downstream reactions, intermediates of the homoprotocatechuate pathway could potentially be converted into valuable platform chemicals such as adipic acid or other dicarboxylic acids. justia.com

The enzymes themselves are valuable tools for biocatalysis. The stereospecificity of enzymes like HpcG hydratase and HpcH aldolase could be harnessed in cell-free systems or engineered whole-cell catalysts to produce chiral molecules that are difficult to synthesize using traditional chemistry. researchgate.netuniprot.org As the principles of synthetic biology and metabolic engineering become more advanced, it is increasingly feasible to construct novel, non-natural pathways that utilize intermediates like this compound to generate a diverse array of bio-based products from renewable aromatic feedstocks derived from sources like lignin (B12514952). rsc.orgnih.govscienceopen.com

Q & A

Q. Q1. What experimental methods are recommended for characterizing the enzymatic hydration of 2-oxohept-4-ene-1,7-dioate in bacterial degradation pathways?

Answer: The hydration reaction catalyzed by 2-oxo-hept-4-ene-1,7-dioate hydratase (EC 4.2.1.163) can be characterized via:

  • Kinetic assays with UV-Vis spectroscopy to monitor substrate consumption at 245 nm (absorbance shift upon hydration) .
  • Metal cofactor dependency tests : Compare enzyme activity with Mg²⁺ vs. Mn²⁺, as conflicting reports exist on preferential cofactors (e.g., Mg²⁺ in E. coli C , Mn²⁺ in other homologs ).
  • HPLC-MS to confirm product identity, specifically (4S)-4-hydroxy-2-oxoheptanedioate, and rule out stereoisomer byproducts .

Q. Q2. How can researchers validate the metabolic role of this compound in 4-hydroxyphenylacetate degradation?

Answer:

  • Gene knockout studies : Disrupt hpcG (encoding the hydratase) in E. coli and assess accumulation of this compound via LC-MS .
  • Isotopic labeling : Use ¹³C-labeled 4-hydroxyphenylacetate to trace carbon flow through the pathway intermediates .
  • Enzyme activity profiling : Compare hydratase activity across bacterial species (e.g., Klebsiella pneumoniae vs. Salmonella enterica) to identify conserved catalytic residues .

Advanced Research Questions

Q. Q3. How can structural data resolve mechanistic contradictions in the hydration mechanism of this compound hydratase?

Answer: Conflicting models (e.g., water coordination to the metal cofactor vs. direct nucleophilic attack) can be addressed by:

  • X-ray crystallography : Resolve active-site architecture using crystals of HpcG (space group P4₁2₁2 or P4₃2₁2) grown with PEG 20,000 .
  • Mutagenesis studies : Replace putative catalytic residues (e.g., His¹⁰³, Glu¹³⁵ in E. coli HpcG) and assess activity loss .
  • Computational modeling : Simulate substrate binding with molecular dynamics to identify transition-state stabilizers .

Q. Q5. How can researchers optimize crystallization conditions for 2-oxo-hept-4-ene-1,7-dioate hydratase to improve diffraction resolution?

Answer:

  • Sparse-matrix screening : Test PEGs (e.g., 20,000 MW) and salts (ammonium sulfate) at pH 6.5–8.5 .
  • Cryoprotection : Use glycerol or ethylene glycol gradients to reduce ice formation during synchrotron data collection .
  • Seeding : Microseed matrix screening (MMS) to enhance crystal size (>1.5 mm) and uniformity .

Data Contradiction Analysis

Q. Q6. How should researchers address inconsistencies in reported catalytic efficiencies of 2-oxo-hept-4-ene-1,7-dioate hydratase across homologs?

Answer:

  • Standardize assay conditions : Control pH (7.5–8.0), temperature (25–30°C), and ionic strength to minimize variability .
  • Cross-species comparisons : Normalize activity data by protein concentration (Bradford assay) and purity (SDS-PAGE) .
  • Meta-analysis : Compile kinetic parameters (kcat, Km) from E. coli, K. pneumoniae, and S. enterica to identify outlier datasets .

Q. Q7. What experimental designs can reconcile conflicting hypotheses about isomerization steps in the hydration mechanism?

Answer:

  • Kinetic isotope effects (KIE) : Use deuterated water (D₂O) to probe rate-limiting steps (hydration vs. isomerization) .
  • Stopped-flow spectroscopy : Monitor transient intermediates (e.g., enol intermediates) at millisecond resolution .
  • Substrate analogs : Test non-hydrolyzable analogs (e.g., this compound methyl ester) to trap intermediate states .

Methodological Best Practices

Q. Q8. How should raw data from enzymatic assays be processed and presented to meet academic standards?

Answer:

  • Normalization : Express activity as μmol·min⁻¹·mg⁻¹ protein .
  • Error reporting : Include ±SD for triplicate measurements and p-values from t-tests .
  • Data visualization : Use Lineweaver-Burk plots for Km/Vmax determination and heatmaps for cofactor comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxohept-4-ene-1,7-dioate
Reactant of Route 2
2-Oxohept-4-ene-1,7-dioate

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